2-(2-Bromo-6-(methylthio)phenyl)acetic acid
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Overview
Description
2-(2-Bromo-6-(methylthio)phenyl)acetic acid is an organic compound that features a bromine atom, a methylthio group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid typically involves the bromination of 2-(methylthio)phenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-(2-Bromo-6-(methylthio)phenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-6-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of a methylthio group.
2-(Methylthio)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-(2-Bromo-6-(methylthio)phenyl)acetic acid is unique due to the presence of both a bromine atom and a methylthio group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9BrO2S |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(2-bromo-6-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2S/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
PPMBIFKLGPACFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)CC(=O)O |
Origin of Product |
United States |
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